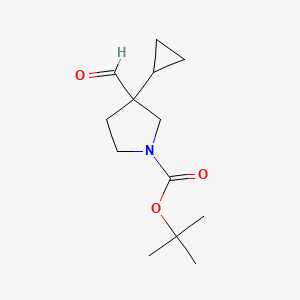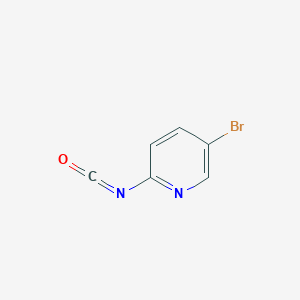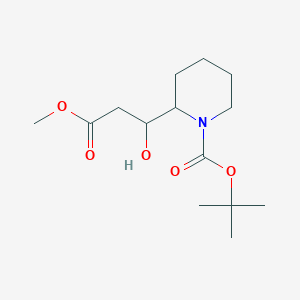
2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a chemical compound with the molecular formula C13H16N2O It is a derivative of benzonitrile, featuring a piperidine ring substituted with a hydroxyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of 4-hydroxypiperidine with a benzonitrile derivative. One common method is the nucleophilic substitution reaction where 4-hydroxypiperidine reacts with a benzonitrile compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-((4-oxopiperidin-4-yl)methyl)benzonitrile.
Reduction: Formation of 2-((4-aminopiperidin-4-yl)methyl)benzonitrile.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Scientific Research Applications
2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydroxyl group and nitrile moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-((4-Hydroxypiperidin-1-yl)methyl)benzonitrile: Similar structure but with a different substitution pattern on the piperidine ring.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Contains additional heterocyclic rings, offering different biological activities.
Uniqueness
2-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its solubility and reactivity, making it a versatile intermediate in various synthetic and industrial applications .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-12-4-2-1-3-11(12)9-13(16)5-7-15-8-6-13/h1-4,15-16H,5-9H2 |
InChI Key |
NSLVDCHHPOOESG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)




![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)




![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)
